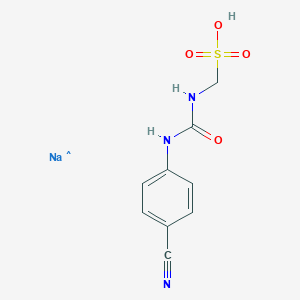
Desethylsebutylazine
説明
Desethylsebutylazine, also known as Sebuthylazin-desethyl, is an analytical standard commonly used for environmental and food residue analysis . It has the empirical formula C7H12ClN5 and a molecular weight of 201.66 .
Molecular Structure Analysis
The molecular structure of Desethylsebutylazine is represented by the SMILES stringCCC(C)Nc1nc(N)nc(Cl)n1 . This indicates that the molecule consists of a chlorinated triazine ring attached to a butyl group . Physical And Chemical Properties Analysis
Desethylsebutylazine is an analytical standard with a molecular weight of 201.66 . It is suitable for techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .科学的研究の応用
Environmental Impact and Degradation Studies
Desethylsebutylazine (DESB) is a degradation product of terbuthylazine, a widely used triazine pesticide. Studies on DESB primarily focus on its environmental impact, degradation pathways, and persistence in various ecosystems.
Degradation Pathways and Interaction with Organic Matter : Chlorotriazine herbicides, including terbuthylazine, degrade into products like DESB. These compounds have shown high reactivity with sulfate radicals, indicating potential for advanced oxidation processes in water treatment. However, DESB is less reactive towards sulfate radicals compared to its parent compounds. The interaction between these compounds and organic matter like humic acids is also crucial in understanding their environmental behavior and degradation pathways (Lutze et al., 2015).
Influence of Organic Amendments on Herbicide Behavior : Research has shown that organic amendments like poultry compost and urban sewage sludge can affect the degradation and adsorption behavior of terbuthylazine in soils. These amendments can retard the degradation process and also influence the formation of degradation products like DESB. Understanding these interactions is crucial for environmental fate assessments and agricultural practices (Dolaptsoglou et al., 2007).
Effects on Non-Target Aquatic Species : The presence of terbuthylazine and its degradation products, including DESB, in aquatic ecosystems can pose risks to non-target organisms like the red swamp crayfish. Studies have documented the sub-chronic effects of these compounds, showing significant impacts on biochemical parameters and inducing oxidative stress in these organisms (Stara et al., 2016).
Biomonitoring and Environmental Exposure : Monitoring the presence of terbuthylazine and DESB in agriculture workers and in the general population is crucial for understanding exposure levels. Studies have used biomarkers like urine and hair specimens to track short-term and long-term exposure to these compounds, highlighting the potential health risks associated with their use in agricultural settings (Mercadante et al., 2013).
特性
IUPAC Name |
2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5/c1-3-4(2)10-7-12-5(8)11-6(9)13-7/h4H,3H2,1-2H3,(H3,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYDDULRGBGGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407557 | |
| Record name | Desethylsebutylazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desethylsebutylazine | |
CAS RN |
37019-18-4 | |
| Record name | Desethylsebutylazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















